1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group on the para position of one phenyl ring and a nitro group on the ortho position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxybenzoyl chloride with 2-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Reduction: 1-(4-Methoxyphenyl)-2-(2-aminophenyl)ethanone.
Oxidation: 1-(4-Carboxyphenyl)-2-(2-nitrophenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For example, the reduction product, 1-(4-Methoxyphenyl)-2-(2-aminophenyl)ethanone, may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in the para position.
1-(4-Methoxyphenyl)-2-(2-chlorophenyl)ethanone: Similar structure but with a chloro group instead of a nitro group.
1-(4-Methoxyphenyl)-2-(2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a nitro group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(2-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTHHNDNDNVRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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